Array ( [bid] => 1362572 )
The molecule incorporates two interesting functional groups: a thiazolidine ring and a pyridyl group. Thiazolidine rings are found in several bioactive molecules, including the thiazolidinediones used in the treatment of type 2 diabetes []. The pyridyl group is also present in numerous drugs, affecting various biological processes []. These structural features raise the possibility that 2-(3-Pyridyl)TDC could serve as a scaffold for the development of new drugs. Researchers might explore its potential for applications in areas where current medications utilizing these functional groups show efficacy.
2-(3-Pyridyl)thiazolidine-4-carboxylic acid is a heterocyclic compound characterized by its unique thiazolidine structure, which includes a pyridine ring. Its molecular formula is and it has a molecular weight of approximately 210.25 g/mol. The compound is recognized for its potential applications in medicinal chemistry and its interesting biological properties. It is classified as a hazardous material, with safety data indicating that it can cause skin and eye irritation .
The chemical reactivity of 2-(3-Pyridyl)thiazolidine-4-carboxylic acid primarily involves nucleophilic substitutions and condensation reactions. It can undergo hydrolysis under acidic or alkaline conditions, leading to the formation of various derivatives. Additionally, it has been noted to react with thiols, resulting in the formation of thiazolidine derivatives, particularly in biological systems where it may interact with amino acids like cysteine .
Research indicates that 2-(3-Pyridyl)thiazolidine-4-carboxylic acid exhibits several biological activities, including antioxidant properties and potential neuroprotective effects. It has been studied for its role in modulating biochemical pathways related to oxidative stress and inflammation. Furthermore, its derivatives have shown promise in enhancing the stability and bioavailability of therapeutic agents .
The synthesis of 2-(3-Pyridyl)thiazolidine-4-carboxylic acid typically involves multi-step organic reactions:
2-(3-Pyridyl)thiazolidine-4-carboxylic acid finds applications in various fields:
Interaction studies have shown that 2-(3-Pyridyl)thiazolidine-4-carboxylic acid can form complexes with metal ions and other biomolecules, influencing its biological activity. For instance, it has been demonstrated to interact with amino acids and proteins, potentially altering their functions and stability. These interactions are crucial for understanding its role in biological systems and therapeutic applications .
Several compounds share structural similarities with 2-(3-Pyridyl)thiazolidine-4-carboxylic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Thiazolidine-4-carboxylic acid | C5H7NO2S | Simpler structure; lacks the pyridine ring |
| (4R)-2-(3-Pyridyl)thiazolidine-4-carboxylic acid | C9H10N2O2S | Chiral center; specific stereochemistry |
| 2-(Pyrimidin-5-yl)thiazolidine-4-carboxylic acid | C9H10N4O2S | Contains a pyrimidine ring; different nitrogen content |
The uniqueness of 2-(3-Pyridyl)thiazolidine-4-carboxylic acid lies in its specific combination of a thiazolidine core with a pyridine substituent, which enhances its biological activity compared to simpler thiazolidines. This structural feature contributes to its potential as a therapeutic agent targeting oxidative stress-related pathways.
Thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen, was first synthesized in the early 20th century through the condensation of cysteamine and formaldehyde. This foundational work laid the groundwork for exploring derivatives, including thiazolidinediones (TZDs), which emerged as critical pharmacophores. The discovery of TZDs’ insulin-sensitizing properties in the 1980s marked a turning point, linking thiazolidine chemistry to therapeutic applications. By the 1990s, structural modifications, such as pyridyl substitutions, began attracting attention for their potential to enhance bioactivity and target specificity.
Pyridyl-substituted thiazolidines, such as 2-(3-pyridyl)thiazolidine-4-carboxylic acid, combine the electron-rich pyridine ring with the reactive thiazolidine core. This hybrid structure enables diverse interactions with biological targets, including peroxisome proliferator-activated receptor gamma (PPAR-γ) and platelet-activating factor (PAF) receptors. The pyridyl group enhances solubility and binding affinity, making these derivatives valuable in drug design. For example, their role in modulating oxidative stress pathways has been documented in studies analyzing cysteine-pyridoxal 5′-phosphate (PLP) adducts.
Recent advances focus on synthetic optimization and analytical detection. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) now enables precise quantification of thiazolidine adducts in biological samples. However, challenges persist in understanding metabolic stability and stereochemical outcomes. For instance, 2-(3-pyridyl)thiazolidine-4-carboxylic acid exists as diastereoisomers, complicating pharmacological evaluations. Additionally, while its antioxidant and neuroprotective properties are documented, mechanistic insights into its interactions with DNA topoisomerases or inflammatory mediators remain underexplored.
This article aims to:
2-(3-Pyridyl)thiazolidine-4-carboxylic acid represents a heterocyclic compound with the molecular formula C₉H₁₀N₂O₂S and a molecular weight of 210.251 grams per mole [1] [2]. The compound consists of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, forming a complex bicyclic structure that incorporates both thiazolidine and pyridine ring systems [1] [2]. The molecular structure features a five-membered thiazolidine ring substituted at the 2-position with a 3-pyridyl group and bearing a carboxylic acid functional group at the 4-position [1] [2].
The structural framework of this compound demonstrates the integration of two distinct heterocyclic systems: the saturated thiazolidine ring containing sulfur and nitrogen heteroatoms, and the aromatic pyridine ring containing a single nitrogen heteroatom [1] [2]. The carboxylic acid moiety at position 4 of the thiazolidine ring provides an ionizable functional group that significantly influences the compound's chemical and physical properties [3]. The presence of multiple heteroatoms within the molecular structure creates opportunities for various intermolecular interactions and coordination behaviors [4].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₂S |
| Molecular Weight (g/mol) | 210.251 |
| CAS Registry Number | 59777-95-6 |
| MDL Number | MFCD01115161 |
| InChI Key | FSNGLHIMQHWTNF-UHFFFAOYSA-N |
| IUPAC Name | 2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid |
| PubChem CID | 327593 |
| Physical Form | Solid |
| Purity (Typical) | 97% |
| SMILES | C1C(NC(S1)C2=CN=CC=C2)C(=O)O |
Crystallographic analysis of thiazolidine-4-carboxylic acid derivatives has revealed important structural parameters that provide insight into the three-dimensional arrangement of atoms within these compounds [5] [6]. X-ray crystallographic studies of related thiazolidine structures demonstrate that the five-membered thiazolidine ring adopts a non-planar conformation, typically exhibiting envelope or half-chair puckering patterns [5] [6] [7]. The crystal structures show that C-S bond lengths in thiazolidine rings typically range from 1.81 to 1.83 Angstroms, while C-N bond lengths vary between 1.39 and 1.48 Angstroms depending on the specific substitution pattern [8] [9].
Spectroscopic characterization of 2-(3-pyridyl)thiazolidine-4-carboxylic acid and related compounds has been extensively studied using nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [10] [3]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the thiazolidine ring protons, with the proton at position 2 typically appearing at approximately 5.6 parts per million due to its proximity to both the sulfur atom and the pyridine substituent [10]. The methylene protons of the thiazolidine ring generally appear as multiplets between 4.2 and 4.4 parts per million [10].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the carboxylic acid carbon typically resonating around 172-174 parts per million [11]. The carbon atoms of the thiazolidine ring show characteristic chemical shifts that reflect their electronic environment, with the carbon bearing the carboxylic acid group appearing at approximately 60-65 parts per million [12]. Infrared spectroscopy demonstrates the presence of characteristic stretching vibrations for the carboxylic acid carbonyl group around 1700-1750 wavenumbers and nitrogen-hydrogen stretching vibrations in the 3200-3400 wavenumber region [3].
The conformational analysis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid reveals a complex interplay between ring puckering, substituent effects, and intramolecular interactions [13] [7]. The thiazolidine ring system exhibits inherent flexibility, with the five-membered ring capable of adopting multiple conformational states through pseudorotational motions [13]. Nuclear magnetic resonance studies of thiazolidine derivatives demonstrate that these compounds exist in rapidly interconverting equilibria between different ring conformations, primarily envelope and half-chair forms [13] [7].
The dihedral angle between the pyridine and thiazolidine rings has been determined to be approximately 52.5 degrees in related pyridyl-thiazolidine compounds, indicating a significant twist between the two ring systems [14]. This non-planar arrangement arises from steric interactions between the substituents and the electronic preferences of the heteroatoms [14]. Molecular mechanics calculations and density functional theory studies have provided insights into the preferred conformations of thiazolidine rings, revealing that the ring pucker is influenced by both steric and electronic factors [7].
The molecular geometry of the compound is further characterized by specific bond angles within the thiazolidine ring system [8]. The C-S-C bond angle typically measures between 90 and 95 degrees, while the S-C-N bond angles range from 105 to 110 degrees [8]. These geometric parameters reflect the tetrahedral geometry around the sulfur atom and the sp3 hybridization of the carbon atoms within the saturated ring [8].
| Parameter | Typical Value/Description |
|---|---|
| Thiazolidine Ring | 5-membered saturated heterocycle |
| Pyridine Ring | 6-membered aromatic heterocycle |
| C-S Bond Length (Å) | ~1.81-1.83 |
| C-N Bond Length (Å) | ~1.39-1.48 |
| C-C Bond Length (Å) | ~1.35-1.51 |
| Bond Angle C-S-C (°) | ~90-95 |
| Bond Angle S-C-N (°) | ~105-110 |
| Dihedral Angle (°) | ~50-55 (between rings) |
| Ring Pucker | Envelope/Half-chair |
| Molecular Geometry | Non-planar |
Thiazolidine-4-carboxylic acid derivatives exhibit complex tautomeric equilibria that significantly influence their chemical behavior and biological properties [4]. The carboxylic acid functional group can exist in both protonated and deprotonated forms, with the equilibrium position dependent on solution pH and solvent conditions [3]. Studies of related thiazolidine carboxylic acids have demonstrated that these compounds can exist as zwitterions in aqueous solution, with simultaneous protonation of the nitrogen atom and deprotonation of the carboxylic acid group [3].
Nuclear magnetic resonance spectroscopy has revealed evidence for tautomeric equilibria in thiazolidine systems, particularly involving the interchange between different protonation states [4]. Variable temperature nuclear magnetic resonance experiments have shown that the rate of tautomeric interconversion occurs on the millisecond timescale, with coalescence temperatures observed around 313 Kelvin in dimethyl sulfoxide solution [4]. The equilibrium constant for tautomeric interconversion has been determined to range from 1.37 to 1.53 depending on temperature, indicating that the different tautomeric forms exist in nearly equal populations under ambient conditions [4].
The existence of tautomeric equilibria in 2-(3-pyridyl)thiazolidine-4-carboxylic acid is further complicated by the presence of the pyridine nitrogen, which can also participate in protonation-deprotonation equilibria [4]. The pKa values of thiazolidine-4-carboxylic acids typically range from 2.0 to 2.2 for the carboxylic acid group, while the nitrogen atoms exhibit basic properties with pKa values in the range of 8 to 10 [3] [15]. The relative populations of different tautomeric forms are influenced by solvent polarity, with polar solvents generally favoring the zwitterionic forms [4].
2-(3-Pyridyl)thiazolidine-4-carboxylic acid contains two stereogenic centers, located at positions 2 and 4 of the thiazolidine ring, resulting in the potential for multiple stereoisomeric forms [16] [17] [11]. The carbon atom at position 4 bearing the carboxylic acid group represents a chiral center, while the carbon at position 2 bearing the pyridine substituent constitutes another stereogenic center [16] [17]. The presence of these two chiral centers gives rise to four possible stereoisomers: two pairs of enantiomers existing as diastereomeric relationships [16] [17].
The stereochemical configuration of thiazolidine-4-carboxylic acid derivatives has been extensively studied using nuclear magnetic resonance spectroscopy and X-ray crystallography [16] [17]. Coupling constant analysis in proton nuclear magnetic resonance spectra provides valuable information about the relative stereochemistry of the substituents [16]. Two-dimensional nuclear Overhauser enhancement spectroscopy experiments have been particularly useful for determining the spatial relationships between protons on adjacent stereogenic centers [16].
The synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid typically proceeds through cyclization reactions that create the new chiral center at position 2 without stereochemical control, leading to the formation of diastereomeric mixtures [11] [18]. The separation and characterization of individual diastereomers has been achieved using high-performance liquid chromatography with chiral stationary phases [16]. The different diastereomers exhibit distinct nuclear magnetic resonance spectral patterns and may possess different biological activities [16] [18].
Resolution of stereoisomers has revealed that the (2R,4R) and (2S,4R) configurations represent the most commonly encountered forms when the compound is synthesized from L-cysteine precursors [18]. The stereochemical preferences in these systems are influenced by the configuration of the starting amino acid and the reaction conditions employed during cyclization [18]. Optical rotation measurements have been used to characterize the stereoisomeric purity of individual diastereomers, with specific rotation values typically ranging from -136 to -144 degrees for the L-configured derivatives [19] [20].
The systematic nomenclature of 2-(3-pyridyl)thiazolidine-4-carboxylic acid follows the guidelines established by the International Union of Pure and Applied Chemistry, with the complete IUPAC name being 2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid [1] [2]. This naming convention clearly identifies the core thiazolidine ring system, the position and nature of the pyridine substituent, and the location of the carboxylic acid functional group [1] [2]. Alternative systematic names include 2-(3-pyridyl)-1,3-thiazolidine-4-carboxylic acid and 2-(pyridin-3-yl)thiazolidine-4-carboxylic acid, all of which unambiguously describe the same molecular structure [1] [2].
The compound has been assigned the Chemical Abstracts Service Registry Number 59777-95-6, which serves as a unique identifier in chemical databases and regulatory systems worldwide [1] [2] [21]. This CAS number provides an unambiguous method for identifying the specific chemical substance across different nomenclature systems and languages [21]. The MDL number MFCD01115161 represents another widely used database identifier that facilitates searching in chemical information systems [1] [2].
Additional registry identifiers include the PubChem CID 327593, which provides access to comprehensive chemical information in the PubChem database [1] [2]. The InChI Key FSNGLHIMQHWTNF-UHFFFAOYSA-N represents a standardized molecular identifier that encodes the structural information of the compound in a format suitable for database searching [1] [2]. The SMILES notation C1C(NC(S1)C2=CN=CC=C2)C(=O)O provides a linear representation of the molecular structure that can be interpreted by chemical software systems [1] [2].